molecular formula C14H10Cl2N4O2S B10906641 1-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

1-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10906641
M. Wt: 369.2 g/mol
InChI Key: FSZDNSUIDKQTLB-UHFFFAOYSA-N
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Description

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenoxy group, a thiazole ring, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

  • Formation of the Dichlorophenoxy Intermediate:

      Starting Materials: 2,4-dichlorophenol and formaldehyde.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form the 2,4-dichlorophenoxy methyl intermediate.

  • Synthesis of the Thiazole Ring:

      Starting Materials: Thioamide and α-haloketone.

      Reaction Conditions: The thiazole ring is synthesized via cyclization under acidic or basic conditions, often using a catalyst like triethylamine.

  • Formation of the Pyrazole Carboxamide:

      Starting Materials: Hydrazine and β-ketoester.

      Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced nitro derivatives.

    Substitution: Substituted phenoxy derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.

Biology:

    Antimicrobial Activity: Due to the presence of the thiazole and pyrazole rings, the compound exhibits potential antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for diseases requiring antimicrobial or anti-inflammatory treatments.

Industry:

    Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides, leveraging its ability to disrupt biological pathways in pests.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The dichlorophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole and pyrazole rings can form hydrogen bonds and π-π interactions with target proteins, disrupting their normal function. These interactions can lead to the inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) which contain the thiazole ring and exhibit biological activity.

    Pyrazole Derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole ring.

Uniqueness: 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities and potential applications. The presence of both thiazole and pyrazole rings in a single molecule is relatively rare and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H10Cl2N4O2S

Molecular Weight

369.2 g/mol

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H10Cl2N4O2S/c15-9-1-2-12(10(16)7-9)22-8-20-5-3-11(19-20)13(21)18-14-17-4-6-23-14/h1-7H,8H2,(H,17,18,21)

InChI Key

FSZDNSUIDKQTLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=CS3

Origin of Product

United States

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